molecular formula C13H13N3O3S B2956162 5-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE CAS No. 302570-89-4

5-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B2956162
CAS No.: 302570-89-4
M. Wt: 291.33
InChI Key: BIKOUTHLQHGNHL-UHFFFAOYSA-N
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Description

5-{[(4-Ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a 1,3-diazinane-4,6-dione core. Key structural attributes include:

  • Substituents: A [(4-ethoxyphenyl)amino]methylidene group at the 5-position, introducing an electron-donating ethoxy group (-OCH₂CH₃) via a phenylamine linkage. A sulfanylidene (-S-) group at the 2-position, replacing the typical carbonyl oxygen in barbiturate analogs.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-2-19-9-5-3-8(4-6-9)14-7-10-11(17)15-13(20)16-12(10)18/h3-7H,2H2,1H3,(H3,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTCDRSNRNZMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of 4-ethoxyaniline with a suitable aldehyde or ketone to form a Schiff base, which is then cyclized with a thiourea derivative under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups, leading to the formation of various derivatives.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide .

Scientific Research Applications

5-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to changes in the activity of the target molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Substituents Core Structure Notable Properties/Activities Reference
Thialbarbitone Cyclohexenyl, propenyl at 5-position; sulfanylidene at 2-position 1,3-Diazinane-4,6-dione Soluble in water, ethanol, chloroform; sedative/hypnotic properties (historical use)
5-[(4-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione 4-Methoxyphenylmethylidene at 5-position; sulfanylidene at 2-position 1,3-Diazinane-4,6-dione Higher lipophilicity (methoxy group); potential for membrane permeability enhancement
5-(4-Chlorophenyl)-3-[(R-pyridin-2-ylamino)methylidene]furan-2(3H)-ones 4-Chlorophenyl, pyridinylamino groups Furan-2(3H)-one Enhanced nucleophilicity with electron-donating substituents; antimicrobial activity
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Arylidene, hydrazono groups; 4-hydroxyphenyl Thiazolidinone Antioxidant activity modulated by substituent electronegativity (e.g., Cl, CF₃ groups)

Key Differences and Implications

Its electron-donating nature may enhance resonance stabilization, affecting redox properties relevant to antioxidant activity . Sulfanylidene vs. Carbonyl: The -S- group at the 2-position (vs. -O- in barbiturates) increases nucleophilicity, possibly influencing enzyme inhibition (e.g., via cysteine residue interactions) .

Solubility and Pharmacokinetics: Thialbarbitone’s solubility in polar solvents (water, ethanol) suggests the target compound may share similar solubility due to its sulfanylidene and amino groups. However, the ethoxyphenyl group could enhance lipid solubility, favoring blood-brain barrier penetration .

Biological Activity Trends: Compounds with electron-withdrawing substituents (e.g., 4-Cl, 4-CF₃ in thiazole derivatives) exhibit stronger Fe³⁺-reducing power, a marker of antioxidant capacity . The target compound’s ethoxy group, being electron-donating, may result in moderate antioxidant activity unless paired with redox-active moieties. Pyridinylamino-substituted furanones demonstrate rapid reaction kinetics in synthesis (25 min for 2-aminopyridine derivatives), suggesting the target compound’s amino linkage could facilitate similar synthetic efficiency .

Research Findings and Data

Computational Predictions

  • Lipophilicity (LogP) :
    • Thialbarbitone: LogP ~1.2 (moderate lipophilicity).
    • Target Compound: Predicted LogP ~2.5 (ethoxyphenyl increases hydrophobicity).

Biological Activity

5-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a diazinane ring and a sulfanylidene moiety. Its chemical formula is C13H14N4O2S, with a molecular weight of approximately 282.34 g/mol. The presence of the ethoxyphenyl group and the sulfanylidene structure suggests potential interactions with biological targets.

Research indicates that compounds similar to 5-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes. For example, some derivatives act as inhibitors of tubulin polymerization, which is critical for cancer cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Related compounds have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to 5-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE:

Activity TypeCompound ExampleIC50/MIC Values (µM)Reference
Tubulin InhibitionDiaryl 5-amino-1,2,4-oxadiazole0.5 - 10
Antibacterial3-amino-5-(indol-3-yl)methyleneMIC 37.9 - 113.8
AntifungalVarious derivativesMIC 285 - 475

Case Studies

  • Tubulin Inhibition : A study identified diaryl compounds as potent inhibitors of tubulin polymerization, leading to cytostatic effects in cancer cell lines. This suggests that similar structures may also inhibit tubulin in the target compound .
  • Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and tested against various bacterial strains. The most active compound exhibited an MIC lower than traditional antibiotics like ampicillin and streptomycin, indicating strong antimicrobial potential .
  • Cytotoxicity Assessment : In vitro studies have shown that certain derivatives exhibit low cytotoxicity against human cell lines while maintaining high selectivity indices, which is promising for therapeutic applications .

Q & A

Q. Table 1: Reaction Conditions and Yields

ComponentQuantity (mol)Solvent SystemTime (h)Yield (%)
Thiosemicarbazide0.01DMF:AcOH (1:2)272–85
Chloroacetic Acid0.01DMF:AcOH (1:2)2
4-Ethoxyphenyl Oxo-compound0.03DMF:AcOH (1:2)2

Basic: Which spectroscopic techniques are most effective for characterizing the tautomeric forms of this compound?

Methodological Answer:
Tautomerism in the diazinane-dione core can be resolved using:

  • ¹H/¹³C NMR : Compare chemical shifts of the methylidene (-CH=N-) and sulfanylidene (-S-) groups. For example, the Z-configuration in similar compounds shows distinct deshielding at δ 7.8–8.2 ppm for the imine proton .
  • IR Spectroscopy : Confirm the presence of C=O (1670–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretching vibrations .
  • X-ray Crystallography : Resolve crystallographic data to confirm the planar geometry of the diazinane ring .

Advanced: How can researchers assess the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies :

Physicochemical Properties : Measure logP (lipophilicity), hydrolysis half-life, and photodegradation rates.

Biotic Compartments : Use HPLC-MS to track bioaccumulation in model organisms (e.g., Daphnia magna).

Transformations : Identify metabolites via LC-QTOF-MS under simulated sunlight or microbial exposure.

Q. Table 2: Key Environmental Parameters

ParameterMethodReference Value
logPShake-flask HPLC2.3–2.7
Hydrolysis t₁/₂ (pH 7)UV-Vis kinetics (25°C)48–72 hours
Photodegradation t₁/₂Solar simulator (λ > 290 nm)6–8 hours

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to map electron density on the sulfanylidene sulfur and diazinane carbonyl groups. Compare with experimental kinetics data .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using Amber force fields .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina to rationalize observed inhibition patterns .

Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:
Apply methodological pluralism :

Dose-Response Analysis : Use IC₅₀ values from enzymatic assays (e.g., acetylcholinesterase) and compare with cytotoxicity (MTT assay) in HEK293 cells.

Structural Modifications : Synthesize analogs (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl) to isolate pharmacophore effects .

Meta-Analysis : Statistically reconcile disparate datasets using tools like RevMan to identify confounding variables (e.g., solvent polarity in assays) .

Advanced: What strategies validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .
  • Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles .
  • Metabolite Profiling : Administer to rodent models and extract metabolites from urine/liver for UPLC-QTOF-MS identification .

Basic: What are the challenges in scaling up the synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

  • Solvent Volume Reduction : Replace DMF with ethanol-water mixtures to improve safety and reduce costs .
  • Catalyst Recycling : Recover sodium acetate via filtration and reuse in subsequent batches .
  • Purity Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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